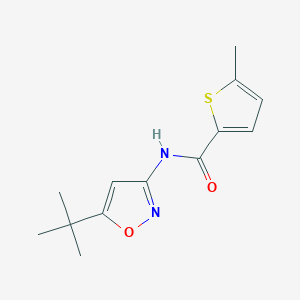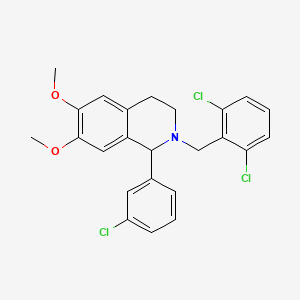![molecular formula C21H17Cl2N3O4 B4936073 1-[5-(2,4-DICHLOROPHENYL)FURAN-2-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4936073.png)
1-[5-(2,4-DICHLOROPHENYL)FURAN-2-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and a piperazine ring substituted with a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-4-(4-nitrophenyl)piperazine typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 2,4-dichlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where the furan ring is treated with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the piperazine ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the 4-nitrophenyl group: This step involves the reaction of the piperazine ring with 4-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the piperazine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorines on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, Lewis acids.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound can be used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: It can be used in the development of new catalysts and reagents for organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved can vary, but may include neurotransmitter receptors, ion channels, and signaling pathways.
Comparaison Avec Des Composés Similaires
1-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-4-(4-nitrophenyl)piperazine can be compared with similar compounds such as:
2-Bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one: This compound has a similar furan ring structure but differs in the substituents on the piperazine ring.
5-(2,4-Dichlorophenyl)furan-2-carbonyl chloride: This compound is a precursor in the synthesis of the target compound and shares the furan ring structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-14-1-6-17(18(23)13-14)19-7-8-20(30-19)21(27)25-11-9-24(10-12-25)15-2-4-16(5-3-15)26(28)29/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTHLGVKYHPGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

![3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B4936008.png)



![2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4936034.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]th](/img/structure/B4936081.png)

![2-{2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
